Product packaging for Methyl 3-Ethylisoxazole-4-carboxylate(Cat. No.:)

Methyl 3-Ethylisoxazole-4-carboxylate

Cat. No.: B11918602
M. Wt: 155.15 g/mol
InChI Key: QOYMZOMETTZKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-Ethylisoxazole-4-carboxylate (CAS 92234-50-9) is a high-purity chemical intermediate designed for research and development applications. As an ester derivative of a 3-alkylisoxazole-4-carboxylic acid, this compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical sector. Its core structure is a valuable scaffold for creating novel molecules, including the development of α/β-mixed peptides and peptidomimetics . Researchers utilize related 3-alkylisoxazole-4-carboxylates as key precursors in synthesizing more complex structures, such as unnatural amino acids like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), which can be incorporated into peptide chains to modulate their biological activity and stability . The isoxazole ring is a privileged structure in medicinal chemistry, known for its presence in compounds with various biological activities , making this methyl ester a critical starting material for generating new therapeutic candidates . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B11918602 Methyl 3-Ethylisoxazole-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 3-ethyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C7H9NO3/c1-3-6-5(4-11-8-6)7(9)10-2/h4H,3H2,1-2H3

InChI Key

QOYMZOMETTZKHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC=C1C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for Isoxazole Carboxylate Derivatives

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring system is primarily achieved through two powerful strategies: cycloaddition reactions and ring-closing reactions. These methods offer versatility in introducing a wide range of substituents onto the isoxazole scaffold.

Cycloaddition Reactions in Isoxazole Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a highly effective and widely utilized method for the synthesis of isoxazoles. researchgate.netwikipedia.org This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org

The reaction between a nitrile oxide and an alkyne is a classic and efficient route to isoxazoles. wikipedia.orgnih.gov Nitrile oxides can be generated in situ from various precursors, such as hydroximoyl chlorides or nitro compounds, and then trapped by a suitable dipolarophile, like an alkyne, to yield the isoxazole ring. nih.govnih.gov This method is advantageous due to its convergent nature, allowing for the combination of two distinct fragments to construct the desired heterocyclic core. nih.gov The reaction is not only effective but also amenable to various conditions, including solvent-free and microwave-assisted protocols. researchgate.netnih.gov

For the synthesis of a compound like Methyl 3-Ethylisoxazole-4-carboxylate, a potential retrosynthetic analysis would involve the cycloaddition of propanenitrile oxide with a methyl propiolate derivative.

A critical aspect of 1,3-dipolar cycloadditions is controlling the regioselectivity of the reaction. In the context of isoxazole synthesis, the reaction of a nitrile oxide with an unsymmetrical alkyne can potentially lead to two regioisomers. Generally, the reaction of terminal alkynes with nitrile oxides regioselectively forms 3,5-disubstituted isoxazoles due to a combination of steric and electronic factors. mdpi.com However, achieving a 3,4-disubstituted pattern, as required for this compound, can be more challenging under standard conditions. mdpi.com

The regiochemical outcome is often governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. mdpi.com By carefully selecting the substituents on both the nitrile oxide and the dipolarophile, it is possible to influence these orbital interactions and direct the cycloaddition towards the desired regioisomer. mdpi.comnih.govnih.gov For instance, the use of vinylphosphonates bearing a leaving group has been shown to control the regioselectivity, yielding either 3,5- or 3,4-disubstituted isoxazoles. rsc.org Intramolecular cycloadditions can also enforce a specific regiochemistry due to the geometric constraints of the tether connecting the dipole and dipolarophile. mdpi.com

The 1,3-dipolar cycloaddition of nitrile oxides exhibits a broad substrate scope, accommodating a wide variety of substituents on both the nitrile oxide and the alkyne. nih.govnih.gov This versatility allows for the synthesis of a diverse library of isoxazole derivatives. However, a common limitation is the propensity of nitrile oxides to dimerize, forming furoxans, which can reduce the yield of the desired isoxazole product. nih.gov This side reaction is particularly prevalent when the dipolarophile is not sufficiently reactive. To mitigate this, an excess of the nitrile oxide precursor is often used. nih.gov

Another challenge can be the synthesis of specific substitution patterns. While 3,5-disubstituted isoxazoles are readily accessible, the synthesis of other isomers, such as the 3,4-disubstituted pattern, may require more specialized strategies or starting materials. mdpi.com

1,3-Dipolar Cycloaddition of Nitrile Oxides with Dipolarophiles

Ring-Closing Reactions Involving Hydroxylamine (B1172632) and Ketoesters

An alternative and widely used classical approach to isoxazole synthesis involves the condensation reaction between a β-ketoester and hydroxylamine. tandfonline.comresearchgate.netyoutube.com This method is particularly effective for the preparation of 3-hydroxyisoxazoles and can be adapted to produce various substituted isoxazoles. tandfonline.comresearchgate.net The reaction mechanism involves the initial formation of an oxime or a hydroxamic acid intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring. tandfonline.comyoutube.com

The regioselectivity of this reaction can be a significant challenge, as hydroxylamine can attack either of the carbonyl groups in the β-ketoester, potentially leading to a mixture of isomeric isoxazoles. researchgate.net However, careful control of reaction conditions, such as pH and temperature, can favor the formation of the desired isomer. nih.govresearchgate.net For example, acidic conditions tend to favor the formation of 3,5-disubstituted isoxazole esters. nih.gov

A general synthesis of 4-isoxazolecarboxylic esters has been demonstrated through the reaction of enamino esters with primary nitro compounds in the presence of phosphorus oxychloride. orgsyn.org This method provides a route to 3,5-disubstituted-4-isoxazolecarboxylic esters, which are valuable synthetic intermediates. orgsyn.org

Ester Hydrolysis as a Post-Cyclization Modification

Once the isoxazole carboxylate ester, such as this compound, has been synthesized, the ester group can be hydrolyzed to the corresponding carboxylic acid. This transformation is a common post-cyclization modification that opens up further synthetic possibilities. The hydrolysis is typically achieved by treating the ester with a strong acid or base. google.comgoogle.com For instance, hydrolysis of ethyl-5-methylisoxazole-4-carboxylate has been successfully carried out using 60% aqueous sulfuric acid. google.com The resulting isoxazole-4-carboxylic acids are stable compounds that can be isolated and purified. google.comgoogle.com

It is important to note that the stability of the isoxazole ring and other functional groups present in the molecule must be considered when choosing the hydrolysis conditions to avoid unwanted side reactions or decomposition. nih.gov For example, some isoxazole derivatives can be sensitive to harsh hydrolytic conditions. nih.gov

Table of Research Findings on Isoxazole Synthesis

Synthetic MethodReactantsKey ConditionsProduct TypeYieldReference
1,3-Dipolar CycloadditionTerminal Alkynes, Hydroxyimidoyl ChloridesBall-milling, Cu/Al2O3 catalyst3,5-Disubstituted IsoxazolesModerate to Excellent nih.gov
Ring-Closing Reactionβ-Ketoesters, HydroxylamineLow temperature, then acid quench3-HydroxyisoxazolesGood tandfonline.com
Ring-Closing ReactionEnamino Esters, Primary Nitro CompoundsPhosphorus Oxychloride, Triethylamine (B128534)3,5-Disubstituted-4-isoxazolecarboxylic Esters68-71% orgsyn.org
1,3-Dipolar CycloadditionNitrile Oxides, AlkynesMicrowave irradiation3,4,5-Trisubstituted IsoxazolinesIncreased yields researchgate.net
Ring-Closing Reactionβ-Enamino Ketoesters, Hydroxylamine HydrochlorideNot specifiedRegioisomeric Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylatesNot specified nih.gov

Advanced Synthetic Route Development

Modern synthetic strategies for isoxazole carboxylates are increasingly focused on improving efficiency, selectivity, and sustainability. These approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions, low yields, and the generation of significant waste. nih.govresearchgate.net

In recent years, there has been a significant shift towards the development of metal-free and sustainable synthetic protocols for the synthesis of isoxazoles. nih.gov This move is driven by the desire to reduce the environmental impact of chemical processes and to avoid the potential toxicity and high cost associated with metal catalysts. researchgate.netrsc.org

One notable metal-free approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.org This method is a cornerstone of isoxazole synthesis and can be performed under mild, metal-free conditions. For instance, the reaction of an in situ generated nitrile oxide with an appropriate alkyne can regioselectively yield the desired isoxazole carboxylate. nih.gov The use of water as a solvent and organocatalysts further enhances the green credentials of these protocols. nih.govrsc.org

Researchers have also explored the use of solid-supported reagents and microwave irradiation to facilitate metal-free isoxazole synthesis. researchgate.net These techniques can lead to shorter reaction times, higher yields, and easier product purification. abap.co.in For example, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved using an agro-waste-based catalyst in glycerol, highlighting the potential of biomass-derived resources in sustainable synthesis. nih.govrsc.org

A summary of representative metal-free synthetic strategies is presented in the interactive table below.

Starting MaterialsReagents and ConditionsProduct TypeKey Features
Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HydrochlorideAgro-waste catalyst (WEOFPA), Glycerol, 60°C3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-onesEco-friendly, efficient, avoids hazardous solvents. nih.govrsc.org
Aldoximes, AlkenesOxone, Water, Room Temperature3,5-disubstituted isoxazolesIn situ nitrile oxide generation, aqueous medium. nih.gov
Carboxylic Acids, Aniline (B41778), Ethyl-2-chloro-2-(hydroxyimino)acetateDCC, DMAP, followed by cycloadditionIsoxazole derivativesMetal-free 1,3-dipolar cycloaddition. rsc.orgnih.gov
α-Azido acrylates, Aromatic oximesMild conditions3,4,5-trisubstituted isoxazolesMetal-free, one-pot cascade reaction. organic-chemistry.org

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the isoxazole ring is no exception. Various catalytic systems have been developed to improve the efficiency, selectivity, and scope of isoxazole carboxylate synthesis.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation of isoxazole rings. rsc.orgrsc.org This approach allows for the introduction of aryl groups at specific positions of the isoxazole core, which is often challenging to achieve through traditional methods. For instance, the C4 and C5 positions of the isoxazole ring can be directly arylated using palladium catalysts, providing access to a wide range of diarylated isoxazole derivatives. rsc.org This methodology is particularly valuable for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While direct examples for this compound are not prevalent, the general principle of palladium-catalyzed C-H activation has been applied to isoxazole systems, suggesting its potential applicability. acs.org

Copper-catalyzed reactions are widely employed in the synthesis of isoxazoles due to the low cost and low toxicity of copper catalysts compared to other transition metals. nih.gov Copper(II) salts can effectively catalyze the [3+2] cycloaddition of nitrile oxides with alkynes to afford 3,5-disubstituted isoxazoles. rsc.org This method is highly regioselective and tolerates a variety of functional groups. organic-chemistry.org

One common approach involves the in situ generation of nitrile oxides from aldoximes or nitro compounds, which then react with terminal alkynes in the presence of a copper(II) catalyst. organic-chemistry.org The synthesis of various copper(II) carboxylate complexes has been reported, and these complexes have been shown to be effective catalysts in various organic transformations. researchgate.netresearchgate.net For example, a one-pot oxidation/cyclization of propargylamines using a copper catalyst provides a direct route to isoxazoles. thieme-connect.com

The following table summarizes key aspects of copper-catalyzed isoxazole synthesis.

ReactantsCatalyst SystemProduct TypeReference
Phenylacetylene, tert-butyl nitrite, ethyl diazoacetateCu(OAc)₂·H₂O, DABCO3,5-disubstituted isoxazole rsc.org
PropargylaminesCuClIsoxazoles thieme-connect.com
Alkynes, Nitrile oxidesCopper(I)3,4-disubstituted isoxazoles organic-chemistry.org
Benzoxazoles, Aryl bromidesCuI/PPh₃2-Aryl benzoxazoles nih.gov

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile and efficient organocatalyst that has found application in the synthesis of isoxazoles. DABCO can act as a base to promote the in situ generation of nitrile oxides from various precursors. rsc.org It can also mediate cycloaddition reactions. researchgate.net

A notable example is the DABCO-mediated [4+1] cycloaddition of β,β-dihalo peroxides with sodium azide (B81097) to produce multisubstituted isoxazoles. researchgate.net This method offers good regioselectivity and a broad substrate scope. In other instances, DABCO has been used as a base in copper-catalyzed [3+2] cycloaddition reactions to synthesize 3,5-disubstituted isoxazoles. rsc.org Furthermore, DABCO has been employed as a catalyst in the reaction of ethyl nitroacetate (B1208598) and aromatic aldehydes under ultrasonication to form isoxazole derivatives. nih.gov

Microwave-assisted organic synthesis has gained significant traction as a green and efficient alternative to conventional heating methods. abap.co.in The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.net This technique has been successfully applied to the synthesis of various isoxazole derivatives, including isoxazole carboxylates. organic-chemistry.orgresearchgate.net

The benefits of microwave-assisted synthesis stem from the efficient and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and selectivity. abap.co.in For example, the synthesis of 3,5-disubstituted isoxazoles has been achieved in high yields and short reaction times via microwave-assisted 1,3-dipolar cycloaddition reactions. nih.gov Similarly, novel isoxazole derivatives have been synthesized under microwave irradiation with improved yields compared to conventional methods. abap.co.inresearchgate.net

The table below provides a comparison of conventional and microwave-assisted synthesis for a specific isoxazole derivative.

MethodReaction TimeYieldReference
Conventional Heating6-8 hours58-69% researchgate.net
Microwave Irradiation6-10 minutes67-82% researchgate.net

Solid-Phase Synthesis for Library Generation

Solid-phase synthesis has emerged as a powerful strategy for the generation of diverse libraries of isoxazole carboxylate derivatives, facilitating high-throughput screening in drug discovery programs. nih.govlookchem.com This methodology utilizes a solid support, typically a resin, to which initial building blocks are anchored. The synthesis proceeds through a series of sequential reactions, with the growing molecule remaining attached to the resin until the final cleavage step. This approach simplifies purification, as excess reagents and byproducts can be washed away after each step.

A common approach involves the 1,3-dipolar cycloaddition reaction between resin-bound alkynes or alkenes and in situ generated nitrile oxides. nih.govnih.gov The process often begins by coupling a variety of carboxylic acids to a resin, such as a p-methylbenzhydrylamine (MBHA) resin, which introduces the first point of diversity. nih.gov Subsequent N-alkylation with agents like propargyl bromide or allyl bromide furnishes the resin-bound dipolarophiles (alkynes or alkenes). nih.govnanobioletters.com The cycloaddition with various nitrile oxides, generated from corresponding oximes, then constructs the isoxazole or isoxazoline (B3343090) ring directly on the solid support. nih.gov This parallel synthesis methodology, often employing techniques like Houghten's tea-bag approach, allows for the efficient creation of a multitude of distinct disubstituted isoxazole derivatives. nih.govnih.gov

The key advantage of this technique is its capacity for diversity-oriented synthesis, enabling the creation of large, structurally varied libraries of compounds for biological evaluation. nih.gov

Table 1: Key Aspects of Solid-Phase Synthesis for Isoxazole Libraries

FeatureDescriptionReference
Support Polymer resin (e.g., p-methylbenzhydrylamine resin, Rink amide resin) to which the initial reactant is attached. nih.gov, nih.gov
Key Reaction 1,3-dipolar cycloaddition of nitrile oxides with resin-bound alkynes or alkenes. nih.gov, lookchem.com
Diversity Points Variation is introduced through the initial carboxylic acids coupled to the resin and the different nitrile oxides used in the cycloaddition step. nih.gov, nanobioletters.com
Methodology Often performed as a parallel synthesis using techniques like Houghten's tea-bag method for efficient library generation. nih.gov, nih.gov
Outcome Production of diversity-oriented libraries of disubstituted isoxazoles and isoxazolines for high-throughput screening. nih.gov

Chemo- and Regioselectivity in Synthesis of this compound Analogs

The synthesis of isoxazole derivatives, including analogs of this compound, is fundamentally governed by the principles of chemo- and regioselectivity. The most prevalent method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or an alkene (the dipolarophile). nih.govnih.gov

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of isoxazole synthesis, this is crucial when the starting materials contain multiple reactive sites. For instance, a molecule might possess both a double and a triple bond. The reaction conditions, including the catalyst and solvent, can be tuned to favor the cycloaddition at the alkyne over the alkene to form the isoxazole ring.

Regioselectivity is the preferential formation of one constitutional isomer over another. In the 1,3-dipolar cycloaddition for isoxazole synthesis, the orientation of the nitrile oxide addition to an unsymmetrical alkyne determines whether a 3,4- or 3,5-disubstituted isoxazole is formed. nih.gov The regiochemical outcome is influenced by a combination of steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. Generally, the oxygen atom of the nitrile oxide adds to the more electron-deficient carbon of the alkyne, while the carbon atom of the nitrile oxide adds to the more nucleophilic carbon. However, this can be highly dependent on the specific substituents involved. organic-chemistry.org

For example, the reaction of an aryl nitrile oxide with a terminal alkyne typically yields the 3-aryl-5-substituted isoxazole as the major product. nih.gov Controlling this regioselectivity is a key challenge in the synthesis of specifically substituted isoxazoles like the 3,4-substituted this compound.

Strategies for Positional Isomer Control

Achieving high regioselectivity to obtain a specific positional isomer of an isoxazole carboxylate is a primary goal in synthetic design. Several strategies have been developed to control the arrangement of substituents on the isoxazole ring.

One powerful method involves catalyst-controlled isomerization. For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of isoxazole-4-carboxylic esters. nih.gov This process proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. The fate of this azirine is dependent on the reaction conditions; under catalytic conditions (dioxane, 105 °C), it isomerizes to the isoxazole-4-carboxylate, while non-catalytic thermolysis can lead to oxazole-4-carboxylates. nanobioletters.comnih.gov This demonstrates how catalyst choice can dictate the final isomeric product.

Another strategy involves the careful selection of starting materials and reaction sequences. A highly regioselective, one-pot method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with iodine and then hydroxylamine. nih.gov Similarly, methods have been developed for the direct synthesis of 3,5-disubstituted isoxazoles from electron-deficient alkenes via a one-pot cascade reaction. organic-chemistry.org

For 3-substituted-4-isoxazole carboxylic acids specifically, a high-regioselectivity synthesis has been developed starting from a 3-substituted-3-oxopropionate. google.com This multi-step process involves cyclization to a 3-substituted-isoxazol-5-one, followed by acetalization, and then a base-mediated ring-opening and re-closure sequence to yield the desired 3,4-substituted product with high purity, avoiding the formation of other isomers. google.com

Table 2: Comparison of Strategies for Positional Isomer Control

StrategyDescriptionKey FeatureTarget Isomer(s)Reference
Catalyst-Controlled Isomerization Fe(II)-catalyzed isomerization of a 4-acyl-5-alkoxyisoxazole via an azirine intermediate.Catalyst directs rearrangement pathway.Isoxazole-4-carboxylates nih.gov, nanobioletters.com
One-Pot Sequential Reaction Reaction of terminal alkynes with n-BuLi, aldehydes, iodine, and hydroxylamine.High regioselectivity in a single pot.3,5-disubstituted isoxazoles nih.gov
Ring Transformation Base-mediated ring-opening and re-closure of a 4-dimethylaminomethylene-isoxazol-5-one intermediate.High regioselectivity, avoids isomeric mixtures.3-substituted-4-isoxazole carboxylic acids google.com
Cycloisomerization Gold-catalyzed cycloisomerization of α,β-acetylenic oximes.Amenable for selective synthesis of 3-, 5-, or 3,5-disubstituted isoxazoles based on starting materials.3-, 5-, and 3,5-disubstituted isoxazoles organic-chemistry.org

Stereochemical Considerations in Isoxazole Carboxylate Synthesis

While the core isoxazole ring is an achiral, planar aromatic system, stereochemistry becomes a critical consideration when chiral centers are present in the substituents attached to the ring. The spatial arrangement of these substituents can significantly influence the molecule's interaction with biological targets, such as enzymes or receptors. researchgate.net

Research has shown that for certain biologically active isoxazoles, the stereochemistry of substituents can lead to significant differences in antimalarial activity, suggesting that a stereoselective uptake or binding mechanism is at play. researchgate.net

Synthetic strategies can be designed to control the stereochemistry of the final product. This can involve:

Using Chiral Starting Materials: Employing enantiomerically pure building blocks ensures that the chirality is carried through the synthesis to the final product.

Stereospecific Reactions: Certain reactions proceed with a specific stereochemical outcome. For instance, some intramolecular cycloaddition reactions used to form fused isoxazole systems are stereospecific. mdpi.com

Diasterodivergent Synthesis: Advanced catalytic methods can be used to selectively form one diastereomer over another. For example, cinchona-derived amine catalysts have been used for diasterodivergent [4+2] cycloadditions with alkylidene isoxazol-5-(4H)-ones, allowing for the controlled synthesis of different diastereomers. mdpi.com

Therefore, when synthesizing analogs of this compound that may have applications in medicinal chemistry, controlling the stereochemistry of any chiral substituents is a crucial aspect of the synthetic design to optimize biological efficacy. nih.govresearchgate.net

Chemical Transformations and Mechanistic Investigations of Isoxazole Carboxylates

Reactivity of the Isoxazole (B147169) Ring System and Substituents

The chemical reactivity of Methyl 3-ethylisoxazole-4-carboxylate is influenced by the interplay of the isoxazole nucleus and its substituents: the ethyl group at the C3 position and the methyl carboxylate group at the C4 position.

Electrophilic and Nucleophilic Reactions on the Isoxazole Nucleus

The isoxazole ring itself is generally considered an electron-deficient system, which influences its susceptibility to attack by electrophiles and nucleophiles. While specific studies on this compound are not extensively detailed in the provided search results, general principles of isoxazole reactivity can be inferred. The presence of the electron-withdrawing carboxylate group at the C4 position would further deactivate the ring towards electrophilic substitution. Conversely, this electronic nature makes the isoxazole ring more susceptible to nucleophilic attack, potentially leading to ring-opening reactions under certain conditions. Research on related isoxazole derivatives indicates that the reaction pathways are highly dependent on the nature of the attacking reagent and the specific substitution pattern on the isoxazole core. researchgate.net

Functional Group Interconversions on the Ester Moiety

The ester group at the C4 position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of other important functional groups.

While this compound is already an ester, the corresponding carboxylic acid, 3-ethylisoxazole-4-carboxylic acid, can be readily converted to this and other esters through esterification. bldpharm.com A common and well-established method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.combyjus.commasterorganicchemistry.com This equilibrium reaction can be driven towards the ester product by using a large excess of the alcohol. masterorganicchemistry.com For instance, treating 3-ethylisoxazole-4-carboxylic acid with methanol (B129727) and a catalytic amount of a strong acid like sulfuric acid or tosic acid would yield this compound. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Common Conditions for Fischer Esterification masterorganicchemistry.commasterorganicchemistry.comcommonorganicchemistry.com

CatalystAlcoholConditions
H₂SO₄ (Sulfuric Acid)Typically used in large excess (as solvent)Acid-catalyzed, equilibrium reaction
TsOH (Tosic Acid)Can be used for primary and secondary alcoholsGenerally requires heating
HCl (Hydrochloric Acid)Anhydrous HCl can be generated in situOften used with simple alcohols like methanol or ethanol

This table presents common conditions and is not an exhaustive list.

The ester functionality of this compound can be reduced to a primary alcohol, yielding (3-ethylisoxazol-4-yl)methanol. This transformation is a fundamental reaction in organic synthesis. researchgate.net Strong reducing agents are typically required for this conversion. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols. libretexts.orgorganic-chemistry.org The reaction proceeds via nucleophilic acyl substitution where a hydride ion effectively replaces the methoxy (B1213986) group of the ester. libretexts.org Another reagent that can be employed for this purpose is borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF), which offers a milder and often more selective alternative to LiAlH₄. libretexts.org

Table 2: Reagents for the Reduction of Esters to Primary Alcohols libretexts.orgorganic-chemistry.orglibretexts.org

ReagentTypical SolventKey Characteristics
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherPowerful, non-selective reducing agent. Requires a separate aqueous workup.
Borane (BH₃/THF)Tetrahydrofuran (THF)Milder than LiAlH₄, can offer better chemoselectivity.

This table provides a summary of common reagents and their general characteristics.

Transformations of Alkyl Substituents (e.g., Ethyl Group at C3)

The ethyl group at the C3 position of the isoxazole ring can also be a site for chemical modification, providing a route to further derivatization of the molecule.

A key strategy for functionalizing the ethyl group is through lateral lithiation. This process involves the deprotonation of the carbon adjacent to the isoxazole ring (the benzylic-like position) using a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles. This allows for the introduction of various functional groups onto the ethyl side chain. For example, reaction of the lithiated species with an alkyl halide would result in chain extension, while reaction with a carbonyl compound like an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. This method provides a powerful tool for elaborating the structure of this compound and synthesizing a diverse array of derivatives.

Oxidative Modifications at Alkyl Positions (e.g., C-5 Methyl Hydroxylation in related compounds)

The alkyl substituents on the isoxazole ring are susceptible to oxidative modifications, a transformation of significant interest, particularly in the context of drug metabolism. Studies on structurally related isoxazole-containing compounds, such as the COX-2 inhibitor valdecoxib (B1682126), have shown that metabolic processes can lead to the oxidation of methyl groups. nih.gov Specifically, the C-5 methyl group can be hydroxylated to form a 5-hydroxymethyl moiety, which can be further oxidized to a 5-carboxylic acid. nih.gov This metabolic pathway highlights the reactivity of alkyl positions on the isoxazole core, leading to the formation of more polar metabolites. The investigation of these transformations often involves liquid chromatography/tandem mass spectrometry (LC/MS/MS) to identify the resulting oxidized products. nih.gov

Mechanistic Pathways of Key Reactions

Elucidation of Reaction Mechanisms via Intermediate Identification

Understanding the reaction mechanisms of isoxazole carboxylates is crucial for controlling reaction outcomes. A key aspect of this is the identification and characterization of transient intermediates.

2H-Azirine Intermediates : In the iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles, transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates have been successfully prepared and isolated. nih.govspbu.ru These azirines are formed under milder conditions (e.g., MeCN, 50 °C) and can be quantitatively isomerized into different products depending on the subsequent reaction conditions. nih.govspbu.ru

Enamine Intermediates : The reductive ring opening of isoxazoles using systems like molybdenum hexacarbonyl [Mo(CO)₆] in wet acetonitrile (B52724) proceeds through an enamine intermediate. beilstein-journals.org For instance, the reaction of certain isoxazoles with Mo(CO)₆ was hypothesized to yield enamines, which could then cyclize to form pyridones. beilstein-journals.org In one case, an enamine resulting from the deacylation of the primary intermediate was isolated, confirming this mechanistic step. beilstein-journals.org

(β-Oxo Vinyl)Nitrene Intermediates : The reductive cleavage of the N–O bond in isoxazoles by metal carbonyls like hexacarbonylmolybdenum or pentacarbonyliron is proposed to proceed through a complexed (β-oxo vinyl)nitrene intermediate. rsc.org This mechanism is supported by the fact that treating a 2H-azirine, an isomer of the starting isoxazole, with the same metal carbonyls also yields the β-amino enone product, likely via the same nitrene intermediate. rsc.org

The following table summarizes key intermediates identified in various transformations of isoxazole derivatives.

Starting Material ClassReagents/ConditionsIdentified IntermediateFinal Product Class
4-Acyl-5-methoxyisoxazolesFe(II) catalyst, MeCN, 50 °C2-Acyl-2-(methoxycarbonyl)-2H-azirineIsoxazoles or Oxazoles
IsoxazolesMo(CO)₆/H₂O/MeCNEnaminePyridones
Isoxazoles[Mo(CO)₆] or [Fe(CO)₅] / H₂O(β-Oxo vinyl)nitreneβ-Amino enones

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalysts and reagents is paramount in directing the chemical transformations of isoxazole carboxylates towards desired products and preventing the formation of by-products.

Metal Carbonyls : Molybdenum and iron carbonyls are effective for the reductive cleavage of the N-O bond. rsc.org Molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water induces a thermally-driven reductive cleavage to yield β-amino enones. rsc.org Furthermore, Mo(CO)₆ not only facilitates the reductive opening of the isoxazole ring but is also believed to catalyze the subsequent cyclization of the enaminone intermediate to the final pyridone product. beilstein-journals.org In the absence of such a catalyst, the unstable enaminone can undergo decomposition through other pathways. beilstein-journals.org

Iron(II) Catalysis : Iron(II) salts catalyze the isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles into isoxazole-4-carboxylic esters and amides. nih.govspbu.ru The conditions can be tuned; for example, using dioxane at 105 °C leads to the rearranged isoxazole product, while milder conditions can be used to isolate the azirine intermediate. nih.govspbu.ru

Acid/Base Influence : The choice of acid or base can significantly impact reaction outcomes. In the synthesis of 5-methylisoxazole-4-carboxylic acid, hydrolyzing the corresponding ethyl ester with 60% aqueous sulfuric acid provides a higher yield and shorter reaction time compared to a mixture of acetic acid and HCl. google.com This is because prolonged exposure to refluxing acidic medium can promote the formation of by-products. google.com Similarly, base-catalyzed transformations, such as the conversion of a 5-hydroxyisoxazole into an oxazole (B20620) derivative, proceed via a Beckmann rearrangement mechanism. rsc.org In the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, reagents like phosphorus oxychloride and the base triethylamine (B128534) are critical for facilitating the cyclization reaction. orgsyn.org

The table below illustrates the influence of different catalytic systems on the reaction pathways of isoxazoles.

Catalyst/Reagent SystemIsoxazole SubstratePrimary TransformationProduct Type
Mo(CO)₆ / H₂O / MeCNGeneral IsoxazolesReductive Ring Opening & CyclizationPyridones
Fe(II) salts / dioxane4-Acyl-5-methoxyisoxazolesIsomerizationIsoxazole-4-carboxylates
BaseEthyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylateBeckmann Rearrangement4-Cyano-5-methyloxazol-2-ylacetic acid
60% H₂SO₄ (aq)Ethyl-5-methylisoxazole-4-carboxylateHydrolysis5-Methylisoxazole-4-carboxylic acid

Ring-Cleavage and Rearrangement Pathways of Isoxazole Carboxylates

The isoxazole ring, despite its aromaticity, can undergo a variety of ring-cleavage and rearrangement reactions under different conditions, leading to a diverse range of molecular scaffolds.

Reductive N-O Bond Cleavage : A common pathway is the reductive cleavage of the weak N-O bond. This can be achieved using metal carbonyls like [Mo(CO)₆] or [Fe(CO)₅] with water, which reduces the isoxazole to a β-amino enone. rsc.org This transformation is proposed to occur via a complexed nitrene intermediate. rsc.org

Isomerization to Oxazoles : Isoxazoles can rearrange to form isomeric oxazoles. One pathway involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles, which proceeds through a transient 2H-azirine intermediate. nih.govspbu.ru This azirine can then rearrange to an oxazole-4-carboxylate under non-catalytic thermolysis (e.g., in o-dichlorobenzene at 170 °C). nih.govspbu.ru

Beckmann Rearrangement : A novel base-catalyzed isoxazole-oxazole ring transformation has been observed. rsc.org The conversion of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into 4-cyano-5-methyloxazol-2-ylacetic acid is achieved through a Beckmann rearrangement mechanism. rsc.org

Metabolic Ring Opening : In biological systems, isoxazole rings can be opened without a change in oxidation state. The anti-inflammatory drug leflunomide, a 3-unsubstituted isoxazole, undergoes N-O bond cleavage to its active α-cyanoenol metabolite. researchgate.net This process is thought to involve a deprotonation at the C3 position, followed by an elimination-like ring scission. researchgate.net Similarly, mass spectral analysis of valdecoxib metabolites revealed a novel two-step rearrangement involving an intramolecular Sₙ2 reaction followed by cleavage of the N-O bond. nih.gov

Spectroscopic Characterization and Structural Elucidation of Isoxazole Carboxylates

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

The structural framework of Methyl 3-ethylisoxazole-4-carboxylate is systematically unraveled through the synergistic use of various spectroscopic techniques. Each method provides unique and complementary information regarding the compound's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the identification of the different types of protons and carbons within a molecule and provides clues about their electronic environments. For this compound, the expected chemical shifts are predicted based on the analysis of structurally similar compounds. rsc.org

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl ester group, and the isoxazole (B147169) ring. The ethyl group at the C3 position would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling with each other. The methyl protons of the ester group would appear as a sharp singlet. The proton attached to the C5 position of the isoxazole ring is anticipated to appear as a singlet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the isoxazole ring (C3, C4, and C5), and the carbons of the ethyl and methyl substituents. The chemical shifts of the isoxazole ring carbons are particularly diagnostic of the substitution pattern. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Isoxazole H-5~8.5-Singlet-
Ester -OCH₃~3.9~52Singlet-
Ethyl -CH₂-~2.8~20Quartet~7.5
Ethyl -CH₃~1.3~13Triplet~7.5
Isoxazole C-3-~165--
Isoxazole C-4-~105--
Isoxazole C-5-~158--
Ester C=O-~162--

Note: These are predicted values based on known spectroscopic data for similar isoxazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₉NO₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For isoxazole rings, characteristic fragmentation can involve cleavage of the N-O bond followed by rearrangements.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Possible Structure/Lost Neutral
155[M]⁺ (Molecular Ion)
124[M - OCH₃]⁺
96[M - COOCH₃]⁺
82Fragmentation of the isoxazole ring
55Further fragmentation

Note: The fragmentation pattern is a prediction based on the general fragmentation behavior of esters and isoxazole derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C=N and C=C bonds of the isoxazole ring, and the C-H bonds of the alkyl groups.

The most prominent peak would likely be the strong absorption from the C=O stretch of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring are expected to appear in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations of the ester group would be visible in the 1100-1300 cm⁻¹ range. The C-H stretching vibrations of the ethyl and methyl groups would be observed around 2850-3000 cm⁻¹. rsc.org

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Ester C=OStretch~1730
Isoxazole C=NStretch~1620
Isoxazole C=CStretch~1580
Ester C-OStretch~1250
Alkyl C-HStretch~2980

Note: These are predicted values based on typical IR absorption frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The isoxazole ring in this compound contains a conjugated system of double bonds, which is expected to give rise to electronic transitions in the UV region.

The UV-Vis spectrum would likely show absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated system of the isoxazole ring and the carbonyl group. The exact position of these absorptions can be influenced by the substituents on the ring and the solvent used for the measurement. rsc.org

X-ray Crystallography for Solid-State Structure and Stereochemistry

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method available for the unambiguous determination of the absolute configuration of chiral molecules. researchgate.netnih.govthieme-connect.de This technique relies on the anomalous scattering of X-rays by the electrons of the atoms within a crystal. thieme-connect.de The resulting diffraction pattern can be analyzed to solve the complete three-dimensional structure, including the absolute stereochemistry of all chiral centers.

While specific crystallographic data for this compound is not available, a detailed analysis of the closely related compound, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , provides significant insight into the structural characteristics of this class of molecules. nih.govresearchgate.net The crystallographic data for this analogue, obtained through single-crystal X-ray diffraction, reveals key structural parameters.

Table 1: Interactive Crystal Data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₃H₁₃NO₃
Formula Weight231.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.750 (8)
b (Å)14.589 (13)
c (Å)9.397 (8)
β (°)116.872 (13)
Volume (ų)1192.3 (18)
Z (molecules/unit cell)4
Temperature (K)273
RadiationMo Kα

Users can sort and filter the data in this table.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. rsc.orgmdpi.comresearchgate.net In isoxazole carboxylate derivatives, these interactions primarily include hydrogen bonds, π–π stacking, and other weak van der Waals forces. iucr.orgiucr.org

Hydrogen bonding plays a crucial role in the formation of supramolecular structures. rsc.orgmdpi.com In crystals of related carboxylates, various hydrogen bond motifs are observed, such as C—H⋯O and C—H⋯N interactions, which link molecules into dimers or chains. iucr.orgresearchgate.net For instance, in ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked by pairs of C—H⋯O hydrogen bonds to form inversion dimers. iucr.orgresearchgate.net The strength and geometry of these bonds are fundamental to the stability and properties of the crystal. rsc.org

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Circular Dichroism, Chiral HPLC)

For chiral molecules, determining the enantiomeric purity is critical. Chiroptical spectroscopic methods are indispensable tools for this purpose, providing information on the relative amounts of enantiomers in a sample. nih.govnih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.combath.ac.uk This phenomenon, known as the Cotton effect, results in a unique CD spectrum for each enantiomer, which are mirror images of each other. nih.govchiralabsxl.com The intensity of the CD signal is directly proportional to the concentration of the enantiomer, making it a valuable technique for determining enantiomeric excess. nih.gov While a racemic mixture will be CD-silent, an enantiomerically enriched sample will show a characteristic positive or negative spectrum, allowing for both qualitative and quantitative analysis. nih.gov The combination of experimental CD data with quantum chemical calculations can also be a powerful approach for assigning the absolute configuration of a molecule. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. chromatographyonline.comrsc.orgscielo.br The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic compound. chromatographyonline.comnih.gov For isoxazole derivatives, polysaccharide-based CSPs, such as those derived from amylose, have been used successfully. nih.gov As the sample passes through the HPLC column, one enantiomer is retained longer than the other due to differences in the stability of the transient diastereomeric complexes formed with the CSP. This results in their separation and elution at different times, allowing for the accurate determination of the enantiomeric ratio and purity of the sample. nih.gov

In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored

Despite the importance of isoxazole derivatives in various chemical and pharmaceutical contexts, a thorough public-domain investigation into the computational and theoretical chemistry of the specific compound, this compound, is not available at this time. Extensive searches of scientific literature and databases have not yielded specific studies on its electronic structure, molecular geometry, or conformational dynamics through methods such as Density Functional Theory (DFT), ab initio calculations, or molecular dynamics simulations.

While the broader class of isoxazoles has been the subject of numerous computational studies, the user's strict requirement to focus solely on this compound prevents the inclusion of data from related compounds. Research on other isoxazole derivatives has utilized quantum chemical investigations to understand their reactivity, stability, and potential as therapeutic agents. These studies often involve techniques that were requested for the target compound, including:

Density Functional Theory (DFT): This method is frequently used to determine the optimized molecular geometries, electronic properties, and spectroscopic features of isoxazole rings. researchgate.netnih.govresearchgate.netnih.govnih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the chemical reactivity and electronic transitions within these molecules. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer, which are crucial for understanding the behavior of these compounds in biological systems. researchgate.net

Ab Initio Methods: While less common for larger molecules due to computational cost, these high-accuracy calculations can provide benchmark data on molecular properties.

Molecular Dynamics (MD) Simulations: These simulations are invaluable for exploring the conformational landscape and dynamic behavior of molecules over time, which is particularly important for understanding interactions with biological targets. nih.govacs.orgresearchgate.net

The synthesis of various 3,4-disubstituted and 3,5-disubstituted isoxazoles is well-documented, highlighting the chemical accessibility of this class of compounds. nih.govorganic-chemistry.orgacs.orgnih.govresearchgate.net However, the specific computational and theoretical characterization of this compound, as outlined in the requested article structure, has not been published in the available scientific literature.

Therefore, the detailed analysis of its optimized geometries, conformational landscapes, frontier molecular orbitals, and intramolecular interactions remains an area open for future research. Such studies would be valuable in providing a deeper understanding of the structure-property relationships of this particular isoxazole derivative.

Computational and Theoretical Chemistry Studies of Methyl 3 Ethylisoxazole 4 Carboxylate

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity of Methyl 3-Ethylisoxazole-4-carboxylate and elucidating the pathways of its reactions. By modeling the molecule and its potential reactants, chemists can forecast the most likely sites of chemical attack and the energetic feasibility of different reaction routes.

Transition State Characterization and Reaction Barrier Calculations

A key aspect of predicting reaction pathways is the characterization of transition states, which are the highest energy points along a reaction coordinate. Quantum chemical calculations can determine the geometry and energy of these fleeting structures. For isoxazole (B147169) derivatives, these calculations are crucial in understanding cycloaddition reactions, which are a common method for synthesizing the isoxazole ring. mdpi.comnih.gov By calculating the energy barrier of a reaction, which is the energy difference between the reactants and the transition state, chemists can predict the reaction rate. A lower energy barrier corresponds to a faster reaction. For instance, in the formation of isoxazoles, computational studies can compare the activation energies of different possible pathways to determine the most favorable one. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to explore the step-by-step process of chemical reactions, known as the reaction mechanism. For reactions involving isoxazoles, such as 1,3-dipolar cycloadditions, computational studies can help distinguish between different possible mechanisms, for example, a concerted (one-step) or a stepwise (multi-step) pathway. nih.govresearchgate.net These studies can model the movement of atoms and the flow of electrons throughout the reaction, providing a detailed picture of bond breaking and bond formation. researchgate.net For example, density functional theory (DFT) calculations have been used to investigate the mechanism of isoxazole formation, confirming the regioselectivity and stereospecificity observed in experiments. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful tool for structural elucidation and for confirming the identity of a synthesized compound like this compound.

Computational Simulation of NMR, IR, and UV-Vis Spectra

Quantum chemical software can simulate different types of spectra. researchgate.net

NMR (Nuclear Magnetic Resonance) Spectroscopy: Computational models can predict the chemical shifts of ¹H and ¹³C nuclei in a molecule. nih.govresearchgate.net These predictions are based on the calculated electron density around each atom. By comparing the simulated NMR spectrum with the experimental one, chemists can confirm the molecular structure. nih.govresearchgate.net

IR (Infrared) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov This is particularly useful for identifying the presence of specific functional groups within the molecule.

UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations help in understanding the electronic structure and the nature of the orbitals involved in the electronic transitions.

Comparison with Experimental Spectroscopic Data

The true power of computational spectroscopy lies in its comparison with experimental results. researchgate.net When the simulated spectra closely match the experimental spectra, it provides strong evidence for the correctness of the proposed molecular structure. nih.govresearchgate.net Discrepancies between the two can point to errors in the structural assignment or highlight the limitations of the computational model used. This iterative process of prediction and validation is a cornerstone of modern chemical research. For isoxazole derivatives, studies have shown good agreement between computationally predicted and experimentally measured spectroscopic data. researchgate.netnih.gov

Theoretical Insights into Intermolecular and Intramolecular Interactions

Computational chemistry also allows for the study of the subtle forces that govern how molecules interact with each other (intermolecular forces) and how different parts of a single molecule interact (intramolecular forces). These interactions are crucial in determining the physical properties of a substance, such as its melting point and boiling point, as well as its behavior in solution and in biological systems.

Applications and Advanced Research Directions in Organic Synthesis

Methyl 3-Ethylisoxazole-4-carboxylate as a Versatile Synthetic Intermediategoogle.com

This compound and its structural analogs are highly valued in organic synthesis for their role as versatile intermediates. The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in medicinal chemistry and serves as a precursor for a wide array of more complex molecules. The strategic placement of the ethyl group at the 3-position and the methyl carboxylate at the 4-position provides multiple reactive sites for chemical modification. Processes have been developed for the synthesis of related isoxazole-4-carboxylates, such as Leflunomide, which involves the formation of an ethyl-5-methylisoxazole-4-carboxylate intermediate that is subsequently hydrolyzed and functionalized google.com. This highlights the utility of the isoxazole-4-carboxylate core as a foundational building block in multi-step synthetic sequences.

The isoxazole ring is a masked functionality that can be chemically transformed to generate other complex heterocyclic systems. A key strategy involves the reductive cleavage of the labile N-O bond within the isoxazole ring. This ring-opening reaction can generate highly useful intermediates, such as β-enaminoketones, which are not always stable or easy to prepare otherwise orgsyn.orgnih.gov. These intermediates are poised for subsequent intramolecular cyclization to form a variety of new ring systems.

Quinoline and Pyridone Derivatives: Research has demonstrated that isoxazole derivatives can serve as effective precursors to pyridone scaffolds, which are core components of quinolone and isoquinoline (B145761) structures. In one documented method, methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo a ring expansion mediated by molybdenum hexacarbonyl in the presence of water. This process is believed to proceed through the reductive opening of the isoxazole to form an enamine intermediate, which then cyclizes onto an adjacent acyl group to yield highly substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates (pyridones) nih.govbeilstein-journals.org. This transformation provides a novel route to a class of compounds known for their significant biological activities. Another approach uses an iron-mediated ring-opening and closing cascade mechanism to convert isoxazole precursors into functionalized isoquinoline derivatives ingentaconnect.com.

Isoxazolopyrimidones: The synthesis of fused heterocyclic systems like isoxazolo[5,4-d]pyrimidines, which are structurally analogous to purine (B94841) bases, often begins with functionalized isoxazoles. A convenient synthetic route starts with 5-amino-isoxazole-4-carboxamides, which are derivatives of the title compound. These precursors undergo intermolecular cyclization with reagents such as ethyl triethoxyacetate to furnish 3,6-substituted isoxazolo[5,4-d]pyrimidin-4(5H)-ones, demonstrating a clear pathway from an isoxazole-4-carboxylate framework to the fused isoxazolopyrimidine system nih.gov.

Table 1: Synthesis of Heterocyclic Scaffolds from Isoxazole Precursors

Starting Isoxazole Type Reagents Resulting Scaffold Reference
Methyl 2-(isoxazol-5-yl)-3-oxopropanoate Mo(CO)₆, H₂O, MeCN Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate nih.govbeilstein-journals.org
5-Amino-isoxazole-4-carboxamide Ethyl triethoxyacetate Isoxazolo[5,4-d]pyrimidin-4(5H)-one nih.gov
Substituted Isoxazole Fe/NH₄Cl Isoquinoline Derivative ingentaconnect.com

The isoxazole-4-carboxylate scaffold is a key building block for creating complex organic molecules that possess multiple functional groups and exhibit significant biological activity. Its utility is prominently featured in the synthesis of pharmaceutical compounds. For instance, various isoxazole-4-carboxamides are synthesized by coupling the corresponding carboxylic acid with different aniline (B41778) derivatives, leading to molecules with potential as anticancer agents nih.gov. The synthesis of the anti-inflammatory drug Leflunomide relies on a 5-methylisoxazole-4-carboxylate intermediate, which is converted to a carbonyl chloride and subsequently reacted with an aniline derivative to form the final multifunctional product google.com. This demonstrates the role of the isoxazole core in assembling complex molecular architectures.

Derivatization for Chemical Probe Development

The isoxazole scaffold is an attractive component for the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. Hybrid peptides containing both natural α-amino acids and unnatural β-amino acids show great promise as therapeutic agents.

A closely related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully employed as a novel unnatural β-amino acid in solid-phase peptide synthesis (SPPS). Researchers have demonstrated that this isoxazole-based amino acid can be efficiently coupled to a resin-bound peptide chain, opening possibilities for creating new classes of bioactive peptides. This application highlights the potential of the isoxazole-4-carboxylate framework to serve as a rigid scaffold for constraining peptide conformations, a common strategy in drug design.

Table 2: Application of Isoxazole Amino Acids in Peptide Synthesis

Isoxazole Derivative Application Synthetic Method Key Finding Reference
5-Amino-3-methyl-isoxazole-4-carboxylic acid Unnatural β-amino acid Solid-Phase Peptide Synthesis (SPPS) Successful incorporation into peptide chains to form α/β-mixed peptides.

Functionalization of the isoxazole-4-carboxylate core is a key strategy for developing ligands that can target specific biological molecules or pathways. By converting the carboxylate ester to a carboxylic acid and then to an amide, researchers can introduce a wide variety of substituents to modulate the compound's properties. A recent study detailed the synthesis of novel 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives designed as potential agents for melanoma. In this work, the isoxazole-carboxamide was further formulated into a targeted nano-emulgel to improve cellular permeability and delivery nih.gov. This approach of coupling a bioactive isoxazole core with various chemical moieties and advanced delivery systems exemplifies its use in creating targeted ligands for therapeutic applications.

Mechanistic Probes in Catalysis Research

While traditionally viewed as a stable aromatic system, the isoxazole ring possesses a photochemically labile N-O bond that can be cleaved under specific conditions. This unique property allows isoxazole-containing molecules to be used as photo-activated mechanistic probes, particularly in the field of chemoproteomics, which studies protein interactions in their native biological environment.

Research has shown that upon irradiation with UV light, the isoxazole ring can undergo ring-opening to generate reactive intermediates such as nitrenes and azirines. These species are highly reactive and can form covalent bonds with nearby molecules. This principle has been applied to develop isoxazole-based photo-crosslinkers. When incorporated into a ligand designed to bind to a specific protein (an enzyme, for example), the isoxazole moiety can be triggered by light to covalently attach the ligand to its protein target. This allows for the identification of binding partners and the mapping of binding sites, providing crucial mechanistic insights into protein function and ligand interaction. This application showcases the advanced use of the isoxazole scaffold not just as a synthetic building block, but as a functional tool for probing complex biological processes.

Future Prospects in Synthetic Methodologies for Isoxazole Carboxylates

The field of organic synthesis is in a constant state of evolution, driven by the dual needs for increased efficiency and greater molecular complexity. For isoxazole carboxylates, including this compound, future synthetic methodologies are poised to build upon current successes while addressing existing limitations in selectivity, scalability, and environmental impact. The trajectory of this research points towards several key areas of innovation that will likely define the next generation of synthetic strategies.

A primary focus for future development is the continued advancement of green chemistry principles in isoxazole synthesis. rsc.orgnih.gov This involves the design of reactions that minimize waste, use less hazardous solvents, and operate under milder conditions. nih.gov Researchers are expected to expand the use of microwave-assisted synthesis, which has already demonstrated advantages in reducing reaction times and improving yields for some isoxazole derivatives. nih.govrsc.org Furthermore, the exploration of solvent-free reaction conditions or the use of environmentally benign solvents like ionic liquids and water will likely become more prevalent. nih.gov

Another significant frontier is the development of more sophisticated and efficient catalytic systems. While transition metal-catalyzed cycloadditions are established methods, future work will likely concentrate on creating catalysts that offer higher regioselectivity and enantioselectivity. rsc.orgnih.gov This is crucial for producing specific isomers of complex, polysubstituted isoxazole carboxylates, which are often required for pharmaceutical applications. nih.govrsc.org The development of novel, inexpensive, and non-toxic metal catalysts, potentially based on earth-abundant metals, is an area of intense interest, aiming to replace more costly or toxic options. researchgate.net Concurrently, organocatalysis presents a metal-free alternative that is expected to gain further traction, offering different reactivity and selectivity profiles.

The quest for efficiency and atom economy will also drive the development of one-pot and tandem reaction sequences. nih.gov These approaches, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, streamline the synthesis process, save time, and reduce waste. Future research will likely focus on designing elegant tandem reactions that can rapidly construct the isoxazole carboxylate core with desired substitutions from simple starting materials. Intramolecular cycloadditions, which can form multiple rings in a single step, represent a powerful tool in this regard for creating complex fused-ring systems containing the isoxazole moiety. mdpi.com

Moreover, the integration of flow chemistry and automated synthesis platforms is set to revolutionize the production of isoxazole carboxylates. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, leading to improved yields, safety, and scalability. This technology is particularly well-suited for reactions involving hazardous intermediates or requiring precise control, which can be challenging in traditional batch processes.

Finally, the application of computational chemistry and machine learning is anticipated to play a transformative role in designing synthetic routes. Predictive modeling can help chemists to understand reaction mechanisms, predict the regioselectivity of cycloaddition reactions, and identify optimal conditions, thereby reducing the amount of empirical experimentation required. This data-driven approach will accelerate the discovery of novel and efficient synthetic methodologies for a wide array of isoxazole carboxylates.

The table below summarizes some of the promising future directions in the synthesis of isoxazole carboxylates.

MethodologyPrimary Advantage(s)Research Focus
Green Chemistry Approaches Reduced environmental impact, increased safety, use of renewable resources.Microwave-assisted synthesis, solvent-free reactions, use of benign solvents (e.g., water, ionic liquids). rsc.orgnih.gov
Advanced Catalysis High selectivity (regio- and enantio-), efficiency, lower catalyst loading.Development of novel earth-abundant metal catalysts, advanced organocatalysts, and photocatalysts. nih.govresearchgate.net
Tandem & One-Pot Reactions Increased efficiency, reduced waste, simplified workup procedures.Designing multi-step sequences to build molecular complexity rapidly from simple precursors. nih.gov
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters, improved yields.Adaptation of existing batch syntheses to continuous flow systems and development of novel flow-specific reactions.
Computational Modeling Predictive power, reduced experimentation, accelerated discovery of new routes.Using AI and machine learning to predict reaction outcomes, optimize conditions, and design novel synthetic pathways.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-Ethylisoxazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions using propargylic intermediates or [3+2] cycloadditions between nitrile oxides and alkynes. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Copper(I) or ruthenium(II) catalysts improve regioselectivity in cycloadditions .
  • Temperature control : Reactions often proceed at 50–80°C to balance yield and byproduct formation .
    Post-synthesis, purify via column chromatography and confirm purity using TLC (Rf comparison) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Employ a combination of:
  • NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and ester functionality .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural determination, use SHELXL for refinement and Mercury v3.0 for visualizing bond geometries .

Q. What are the common chemical transformations of this compound?

  • Methodological Answer : The ester and ethyl groups enable diverse reactions:
  • Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH/EtOH (reflux, 6–8 hours) .
  • Nucleophilic substitution : Replace the 3-ethyl group with aryl/heteroaryl moieties via Pd-catalyzed cross-coupling .
  • Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, enabling further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Refinement tools : Use SHELXL for high-resolution data to model disorder or twinning .
  • Validation : Cross-check with checkCIF (via CCDC) to identify outliers in bond lengths/angles .
  • Alternative software : Compare results with WinGX or OLEX2 for consistency in thermal parameters .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes implicated in inflammation) .
  • Solvent modeling : Apply COSMO-RS to predict solubility and stability in physiological conditions .

Q. How can researchers design experiments to assess the biological activity of this compound?

  • Methodological Answer :
  • In vitro assays : Test antimicrobial activity via microdilution (MIC determination against S. aureus/E. coli) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic studies : Employ fluorescence microscopy to track cellular uptake and sublocalization .

Q. What strategies optimize regioselectivity in substitution reactions of this compound?

  • Methodological Answer :
  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer substitution to the 5-position .
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity under controlled dielectric heating .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR to isolate intermediates .

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